MP-A08

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

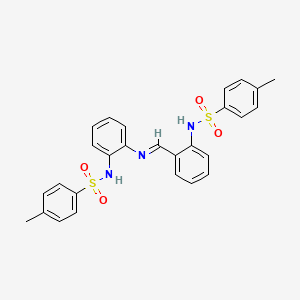

MP-A08 is a sulfonamide that consists of two moieties of 4-methyl-N-phenylbenzenesulfonamide connected to each other at position 2 by an aldimine linker. It is a ATP-competitive inhibitor of sphingosine kinase that targets both SK1 and SK2 (Ki values of 27 muM and 6.9 muM, respectively) and exhibits anti-cancer properties. It has a role as an antineoplastic agent, an apoptosis inducer, an angiogenesis inhibitor and an EC 2.7.1.91 (sphingosine kinase) inhibitor. It is a sulfonamide, a member of toluenes and an aldimine.

科学研究应用

急性髓系白血病 (AML) 的治疗

MP-A08 是一种新型鞘氨醇激酶 1 (SPHK1) 抑制剂,对急性髓系白血病 (AML) 具有活性 {svg_1}. 它已被证明可以克服 this compound 的理化挑战,并使其有效递送,从而提高预临床模型中人类 AML 移植小鼠的疗效和生存率 {svg_2}. This compound 负载脂质体与标准化疗药物阿糖胞苷和针对人类 AML 细胞系的靶向治疗药物维奈克拉克斯联合使用,已显示出显着的协同作用 {svg_3}.

基于脂质体的递送系统

一项合理设计的基于脂质体的封装和递送系统已被证明可以克服 this compound 的理化挑战 {svg_4}. 该系统增强了 this compound 对 AML 细胞的效力 {svg_5}. This compound 脂质体提高了 this compound 对患者 AML 细胞的疗效(>140 倍),并显着延长了人类 AML 疾病小鼠的总生存期 {svg_6}.

与阿糖胞苷联合治疗

阿糖胞苷(剂量范围为 0.1–0.5 µM)与 this compound 脂质体联合使用,对化学敏感的人类 AML 细胞系 MV4-11 和 OCI-AML3 显示出显着的协同作用(经 Chou–Talalay 联合指数证实) {svg_7}.

与维奈克拉克斯联合治疗

维奈克拉克斯(剂量范围为 0.5–250 nM)与 this compound 脂质体联合使用,对化学敏感的人类 AML 细胞系(尤其是在维奈克拉克斯耐药的人类 AML 细胞中)显示出显着的协同作用 {svg_8}.

通过 SPHK1 抑制 MCL-1

联合治疗的强大协同作用是由于多种作用机制,即通过 SPHK1 抑制来抑制 MCL-1,导致神经酰胺积累,蛋白激酶 R 激活,ATF4 上调和 NOXA 激活,最终导致 MCL-1 降解 {svg_9}.

肺腺癌的治疗

This compound 是一种高度选择性的 ATP 竞争性抑制剂,它抑制 SK1 和 SK2 {svg_10}. 它阻断增殖信号,以 SK 依赖性方式诱导细胞凋亡,并在小鼠异种移植模型中通过诱导肿瘤凋亡和抑制血管生成来抑制人类肺腺癌的生长 {svg_11}.

作用机制

Target of Action

The primary targets of 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide are sphingosine kinases 1 and 2 (SphK1 and SphK2) . These enzymes play a crucial role in the production of sphingosine-1-phosphate (S1P), a bioactive lipid with established roles in tumor initiation, progression, and chemotherapy resistance .

Mode of Action

This compound acts as an ATP-competitive inhibitor of SphK1 and SphK2 . It selectively inhibits these two enzymes over a panel of other kinases . By inhibiting these kinases, the compound reduces the generation of S1P, leading to an increase in ceramide levels .

Biochemical Pathways

The inhibition of SphK1 by this compound leads to multiple mechanisms of action. It results in the inhibition of MCL-1 through SphK1 inhibition, leading to ceramide accumulation, activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately resulting in MCL-1 degradation . This process affects the survival signaling from the S1P receptor 2 .

Pharmacokinetics

The compound’s pharmacokinetics have been improved through the use of a rationally designed liposome-based encapsulation and delivery system . This system has been shown to overcome the physicochemical challenges of the compound and enable its effective delivery for improved efficacy .

Result of Action

The compound induces caspase-dependent cell death in acute myeloid leukemia (AML) cell lines, primary AML patient cells, and leukemic progenitor/stem cells . It also reduces tumor growth in a human lung adenocarcinoma xenograft mouse model by inducing apoptosis and suppressing angiogenesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the use of a liposome-based delivery system can enhance the compound’s bioavailability and efficacy in different environments

生化分析

Biochemical Properties

MP-A08 plays a crucial role in biochemical reactions by inhibiting SPHK1, which is responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This inhibition leads to a decrease in S1P levels and an increase in ceramide levels, which are associated with pro-apoptotic signaling pathways . This compound interacts with various enzymes, proteins, and biomolecules, including SPHK1 and SPHK2, with Ki values of 6.9 ± 0.8 μM and 27 ± 3 μM, respectively . The nature of these interactions involves competitive inhibition at the ATP-binding site of the enzymes, thereby blocking their activity and altering downstream signaling pathways.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces mitochondrial-associated apoptosis by increasing ceramide levels and reducing S1P levels . This compound also inhibits pro-proliferative signaling pathways, leading to reduced cell growth and proliferation . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the balance between ceramide and S1P, which are critical regulators of cell fate .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with SPHK1 and SPHK2, leading to the inhibition of these enzymes . By blocking the ATP-binding site, this compound prevents the phosphorylation of sphingosine to S1P, resulting in decreased S1P levels and increased ceramide levels . This shift in the balance between S1P and ceramide activates pro-apoptotic signaling pathways, including the activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability may decrease in solution . Long-term studies have shown that this compound maintains its inhibitory effects on SPHK1 and SPHK2 over extended periods, leading to sustained decreases in S1P levels and increases in ceramide levels . These changes result in prolonged pro-apoptotic signaling and reduced cell proliferation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits SPHK1 and SPHK2, leading to reduced tumor growth and increased apoptosis in cancer models . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to sphingolipid metabolism. By inhibiting SPHK1 and SPHK2, this compound alters the balance between sphingosine, S1P, and ceramide . This modulation affects metabolic flux and metabolite levels, leading to changes in cellular signaling and function . The compound’s interactions with enzymes and cofactors in these pathways are critical for its biochemical and therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the localization and accumulation of this compound, affecting its bioavailability and efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for this compound’s ability to inhibit SPHK1 and SPHK2 effectively and modulate sphingolipid signaling pathways .

生物活性

MP-A08 is a selective sphingosine kinase (SK) inhibitor, primarily targeting SK1 and SK2, which has shown promising biological activity in various cancer models, particularly in acute myeloid leukemia (AML). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and results from relevant case studies.

This compound functions as an ATP-competitive inhibitor of sphingosine kinases, leading to the modulation of sphingolipid metabolism. By inhibiting SK1 and SK2, this compound disrupts the production of sphingosine-1-phosphate (S1P), a molecule that promotes cell survival and proliferation. This inhibition results in increased levels of ceramide, which is associated with pro-apoptotic signaling.

Key Mechanisms:

- Induction of Apoptosis : this compound promotes mitochondrial-mediated apoptosis through the activation of pro-apoptotic proteins such as Noxa, Bim, and cleaved Bid .

- Integrated Stress Response : Treatment with this compound activates the PERK arm of the unfolded protein response (UPR), characterized by increased phosphorylation of eIF2α and upregulation of ATF4 and CHOP .

- Synergistic Effects : When combined with other agents like venetoclax, this compound enhances cell death in AML cell lines, suggesting a synergistic therapeutic potential .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively induces apoptosis in various AML cell lines. Notably, it has been shown to:

- Increase ceramide levels significantly within hours of treatment.

- Induce dose-dependent increases in eIF2α phosphorylation and expression of ATF4 and Noxa in AML cells .

In Vivo Studies

In vivo studies utilizing xenograft models have provided further insights into the efficacy of this compound:

- Xenograft Model : NOD/SCID/IL-2Rγ−/− mice injected with human primary AML cells showed significant tumor reduction following this compound treatment at a dose of 100 mg/kg .

- Combination Therapy : The combination of this compound with venetoclax resulted in enhanced anti-leukemic activity, overcoming resistance mechanisms observed in certain AML subtypes .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have explored the clinical implications of this compound:

- Case Study on AML Resistance : A study reported that combining this compound with cytarabine showed synergistic effects against AML cells, indicating its potential to overcome drug resistance .

- Patient-Derived Samples : Analysis of patient samples revealed varying sensitivity to this compound, suggesting that individual patient characteristics may influence treatment outcomes .

属性

IUPAC Name |

4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDBNMYJUMAXDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: MP-A08 functions as an ATP-competitive inhibitor of SPHK1, a key enzyme involved in the sphingolipid metabolism pathway. [, ] By inhibiting SPHK1, this compound disrupts the balance of sphingolipids, leading to an increase in pro-apoptotic ceramide and a decrease in pro-survival sphingosine 1-phosphate. This shift towards ceramide accumulation triggers apoptosis, effectively killing AML cells. [, ] Additionally, this compound has been shown to inhibit tumor angiogenesis, further contributing to its anti-cancer properties. []

A: Research indicates that this compound loaded liposomes exhibit synergistic effects when combined with both standard chemotherapy agents like cytarabine and targeted therapies like venetoclax. [] This synergistic activity is particularly noteworthy in chemoresistant AML cell lines, highlighting this compound’s potential to overcome drug resistance. [] The combined effect arises from multiple mechanisms, including the inhibition of MCL-1 (an anti-apoptotic protein), ceramide accumulation, and activation of pro-apoptotic pathways. []

A: this compound faces challenges regarding its "drug-like properties," such as solubility and bioavailability. [] Encapsulating this compound within liposomes significantly improves its delivery and efficacy. [] This is attributed to enhanced specificity, bioaccessibility, and targeted delivery to the bone marrow, as observed in pharmacokinetic and biodistribution studies. [] The liposomal delivery system effectively addresses the inherent limitations of this compound, paving the way for its clinical translation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。